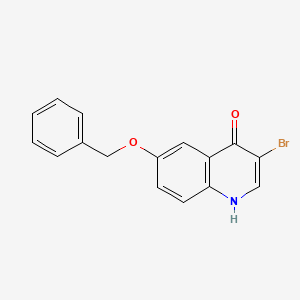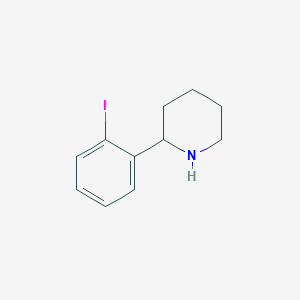
H-DL-Glu-DL-xiThr-DL-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Glu-DL-xiThr-DL-Tyr-OH is a synthetic peptide composed of three amino acids: glutamic acid, threonine, and tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-xiThr-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Glu-DL-xiThr-DL-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced peptide bonds or modified side chains.
Substitution: Peptides with modified functional groups.
Wissenschaftliche Forschungsanwendungen
H-DL-Glu-DL-xiThr-DL-Tyr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of H-DL-Glu-DL-xiThr-DL-Tyr-OH depends on its specific application. In general, peptides like this one can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the peptide may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors to elicit a cellular response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Glu-DL-xiThr-DL-Tyr-DL-Pro-OH: A similar peptide with an additional proline residue.
H-DL-Glu-DL-xiThr-DL-Tyr-DL-Ser-OH: A similar peptide with a serine residue instead of tyrosine.
H-DL-Glu-DL-xiThr-DL-Tyr-DL-Asp-OH: A similar peptide with an aspartic acid residue.
Uniqueness
H-DL-Glu-DL-xiThr-DL-Tyr-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of glutamic acid, threonine, and tyrosine in this specific arrangement can influence the peptide’s stability, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C18H25N3O8 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4-amino-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29) |
InChI-Schlüssel |
VHPVBPCCWVDGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)





![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)


